3A-(bromomethyl)-2-methyl-octahydro-1-benzofuran
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Overview
Description
3A-(bromomethyl)-2-methyl-octahydro-1-benzofuran is a synthetic organic compound that belongs to the class of bromomethylated derivatives. This compound is characterized by the presence of a bromomethyl group attached to a benzofuran ring, which is further substituted with a methyl group. The octahydro-1-benzofuran structure indicates that the benzofuran ring is fully saturated, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3A-(bromomethyl)-2-methyl-octahydro-1-benzofuran can be achieved through several methods. One common approach involves the bromomethylation of a suitable precursor. For instance, the reaction of a benzofuran derivative with paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH) can yield the desired bromomethylated product . This method is advantageous as it minimizes the generation of highly toxic byproducts.
Another method involves the use of dibromomethane in basic media, such as potassium carbonate (K2CO3), to achieve bromomethylation . This approach can be particularly useful for generating bromomethylated thiol derivatives, which can then be further functionalized.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromomethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3A-(bromomethyl)-2-methyl-octahydro-1-benzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) can be used under mild conditions to achieve substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can introduce hydroxyl groups.
Scientific Research Applications
3A-(bromomethyl)-2-methyl-octahydro-1-benzofuran has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3A-(bromomethyl)-2-methyl-octahydro-1-benzofuran involves its ability to undergo nucleophilic substitution reactions, which can modify its structure and introduce new functional groups. This reactivity is primarily due to the presence of the bromomethyl group, which is highly electrophilic and can readily react with nucleophiles.
At the molecular level, the compound can interact with various biological targets, including enzymes and receptors, through covalent bonding or non-covalent interactions. These interactions can modulate the activity of the target molecules and influence biological pathways.
Comparison with Similar Compounds
Similar Compounds
Benzyl(bromomethyl)sulfane: This compound is similar in structure but contains a sulfur atom instead of an oxygen atom in the benzofuran ring.
3-(bromomethyl)indole: This compound features an indole ring instead of a benzofuran ring.
2-(2-bromomethyl)-phenyl-substituted cyclopropane: This compound has a cyclopropane ring substituted with a bromomethyl group.
Uniqueness
3A-(bromomethyl)-2-methyl-octahydro-1-benzofuran is unique due to its fully saturated benzofuran ring, which imparts distinct chemical and physical properties. This structural feature makes it a versatile intermediate in organic synthesis and enhances its reactivity in various chemical reactions.
Properties
Molecular Formula |
C10H17BrO |
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Molecular Weight |
233.14 g/mol |
IUPAC Name |
3a-(bromomethyl)-2-methyl-3,4,5,6,7,7a-hexahydro-2H-1-benzofuran |
InChI |
InChI=1S/C10H17BrO/c1-8-6-10(7-11)5-3-2-4-9(10)12-8/h8-9H,2-7H2,1H3 |
InChI Key |
WBXJXAIEZZEYKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(CCCCC2O1)CBr |
Origin of Product |
United States |
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